Benzyldimethyloleylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyldimethyloleylammonium chloride is synthesized through the quaternization of oleylamine with benzyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under reflux conditions. The reaction can be represented as follows:
C18H35NH2+C6H5CH2Cl→C18H35N+(CH3)2CH2C6H5Cl−
Industrial Production Methods
In industrial settings, the production of olealkonium chloride involves the same quaternization reaction but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyloleylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions, leading to the formation of oleyl alcohol and benzyl alcohol.
Oxidation Reactions: Under oxidative conditions, the oleyl group can be converted to oleic acid.
Reduction Reactions: The benzyl group can be reduced to toluene under strong reducing conditions.
Major Products
Substitution: Oleyl alcohol, benzyl alcohol
Oxidation: Oleic acid
Reduction: Toluene
Scientific Research Applications
Benzyldimethyloleylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial formulations and drug delivery systems.
Industry: Utilized in personal care products, disinfectants, and as an antistatic agent in textile manufacturing
Mechanism of Action
Benzyldimethyloleylammonium chloride exerts its effects primarily through its cationic nature. It interacts with negatively charged surfaces, such as bacterial cell membranes, leading to disruption and cell lysis. This antimicrobial action is due to the compound’s ability to integrate into lipid bilayers, causing increased permeability and leakage of cellular contents .
Comparison with Similar Compounds
Similar Compounds
- Cetrimonium chloride
- Stearalkonium chloride
- Behentrimonium methosulfate
Comparison
Benzyldimethyloleylammonium chloride is unique due to its long oleyl chain, which imparts superior conditioning and antistatic properties compared to shorter-chain analogs like cetrimonium chloride. Additionally, its antimicrobial efficacy is enhanced by the presence of the benzyl group, making it more effective in formulations requiring both conditioning and antimicrobial properties .
Properties
CAS No. |
37139-99-4 |
---|---|
Molecular Formula |
C27H48ClN |
Molecular Weight |
422.1 g/mol |
IUPAC Name |
benzyl-dimethyl-[(Z)-octadec-9-enyl]azanium;chloride |
InChI |
InChI=1S/C27H48N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h11-12,19-21,23-24H,4-10,13-18,22,25-26H2,1-3H3;1H/q+1;/p-1/b12-11-; |
InChI Key |
RWUKNUAHIRIZJG-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.